Oxacillin sodium Oxacillin sodium An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.
Brand Name: Vulcanchem
CAS No.: 1173-88-2
VCID: VC0001939
InChI: InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Molecular Formula: C19H19N3NaO5S
Molecular Weight: 424.4 g/mol

Oxacillin sodium

CAS No.: 1173-88-2

Cat. No.: VC0001939

Molecular Formula: C19H19N3NaO5S

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Oxacillin sodium - 1173-88-2

CAS No. 1173-88-2
Molecular Formula C19H19N3NaO5S
Molecular Weight 424.4 g/mol
IUPAC Name (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1
Standard InChI Key HASPTBGYIXWQJO-SLINCCQESA-N
Isomeric SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Chemical and Physical Properties of Oxacillin Sodium

Oxacillin sodium (CAS 1173-88-2) is characterized by its crystalline structure and solubility profile. Key physicochemical properties include:

PropertyValue
Melting Point188°C
Solubility in Water50 mg/mL
Storage ConditionsInert atmosphere, 2–8°C
ColorColorless or white
Biological SourceSynthetic

The compound’s stability under refrigeration and sensitivity to moisture necessitate stringent storage protocols . Its isoxazolyl side chain—3-(2-chlorophenyl)-5-methyl-oxazol-4-yl—confers steric hindrance, rendering it resistant to β-lactamase hydrolysis .

Mechanism of Action and Antimicrobial Spectrum

Oxacillin sodium exerts bactericidal effects by inhibiting penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls . Unlike natural penicillins, its modified structure prevents binding to β-lactamases produced by Staphylococcus aureus, ensuring activity against methicillin-sensitive S. aureus (MSSA) .

Spectrum of Activity

  • Gram-positive bacteria: MSSA, Streptococcus pyogenes, Streptococcus pneumoniae .

  • Ineffective against: Gram-negative bacteria, methicillin-resistant S. aureus (MRSA), and enterococci .

The minimal inhibitory concentration (MIC) for MSSA typically ranges from 0.25–2 μg/mL, though resistance emerges via PBP2a encoded by the mecA gene .

Analytical Methods for Oxacillin Quantification

A spectrophotometric method leveraging charge-transfer complexes with iodine demonstrates linearity between 2.0–8.0 μg/mL . Validation parameters include:

ParameterValue
Regression EquationY=0.0705X0.007Y = 0.0705X - 0.007
Correlation Coefficient0.9999
LOD0.39 μg/mL
LOQ1.18 μg/mL

Intra-day and inter-day precision assays showed relative standard deviations (RSD) <0.2%, with recoveries of 97.06–98.65% . This method’s robustness supports quality control in pharmaceutical formulations.

Clinical Pharmacokinetics and Dosing Optimization

Population pharmacokinetic modeling reveals oxacillin’s volume of distribution (VdV_d) as 11.2 L, with elimination rate (KeK_e) dependent on renal function :

Ke=0.73+0.3×eGFR(in mL/s/1.73 m2)K_e = 0.73 + 0.3 \times \text{eGFR} \quad (\text{in mL/s/1.73 m}^2)

For a patient with normal renal function (eGFR 1.5 mL/s/1.73 m²), the half-life is 0.6 hours . Protein binding reaches 86%, necessitating dose adjustments in hypoalbuminemia. Monte Carlo simulations endorse continuous infusion over intermittent dosing to maximize time above MIC :

Renal FunctionRecommended Daily Dose (Continuous Infusion)
Moderate Impairment9.5 g
Mild Impairment11 g
Normal Function12.5 g

Clinical Efficacy and Comparative Studies

A retrospective analysis of 400 vascular surgery patients compared cephalothin (232 patients) and oxacillin (168 patients) prophylaxis . Results demonstrated:

These findings underscore oxacillin’s role in MSSA-specific prophylaxis but highlight cephalosporins’ utility in polymicrobial settings.

Adverse Effects and Resistance Mechanisms

Adverse Drug Reactions

  • Hypersensitivity: Rash, anaphylaxis (cross-reactivity with penicillins: 10%) .

  • Gastrointestinal: Nausea, diarrhea (5–10% incidence) .

  • Hepatotoxicity: Transaminase elevation (2–3% of patients) .

Resistance Trends

  • Methicillin resistance: Mediated by mecA-encoded PBP2a, reducing oxacillin affinity .

  • Biofilm formation: S. aureus biofilms exhibit MICs 4–8× higher than planktonic cells .

Synthesis and Regulatory Status

Oxacillin sodium is synthesized via acylation of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl chloride, followed by sodium salt formation . Marketed as Bactocill® and Prostaphlin®, it complies with USP-NF monographs and is listed in the WHO Essential Medicines List for systemic infections .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator